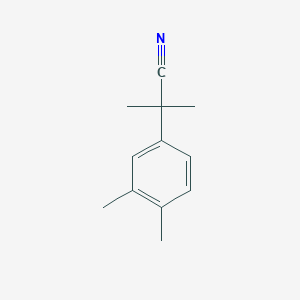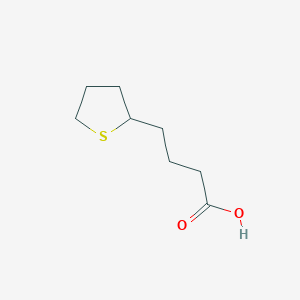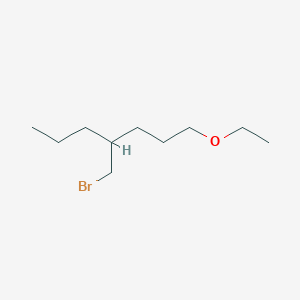
4-(Bromomethyl)-1-ethoxyheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-ethoxyheptane is an organic compound that belongs to the class of alkyl halides It is characterized by a bromomethyl group attached to the fourth carbon of a heptane chain, with an ethoxy group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethoxyheptane typically involves the bromination of 1-ethoxyheptane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
- Dissolve 1-ethoxyheptane in an inert solvent like carbon tetrachloride.
- Add N-bromosuccinimide and a small amount of azobisisobutyronitrile.
- Heat the mixture or expose it to light to initiate the radical bromination.
- After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in the presence of a catalyst such as iron or aluminum bromide can also be employed for large-scale synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-1-ethoxyheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-hydroxymethyl-1-ethoxyheptane or 4-cyanomethyl-1-ethoxyheptane are formed.
Elimination Reactions: Alkenes such as 4-ethoxyhept-1-ene.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1-ethoxyheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical candidates, potentially enhancing their biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of their functions and interactions.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1-ethoxyheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)-1-ethoxyheptane
- 4-(Iodomethyl)-1-ethoxyheptane
- 4-(Bromomethyl)-1-methoxyheptane
Uniqueness
4-(Bromomethyl)-1-ethoxyheptane is unique due to the presence of both a bromomethyl and an ethoxy group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a good balance of reactivity and ease of handling.
Eigenschaften
Molekularformel |
C10H21BrO |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-ethoxyheptane |
InChI |
InChI=1S/C10H21BrO/c1-3-6-10(9-11)7-5-8-12-4-2/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
ADLOXUMODLEBNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCOCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


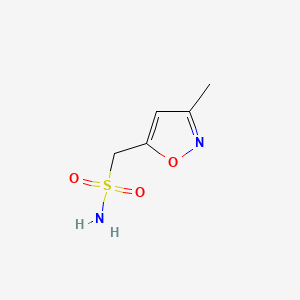
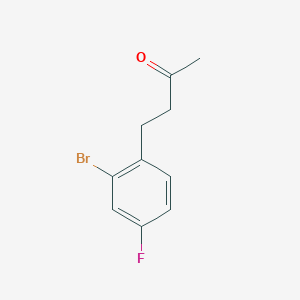
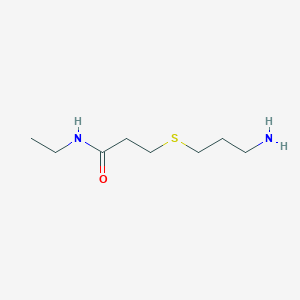
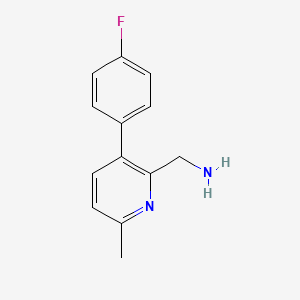
![7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
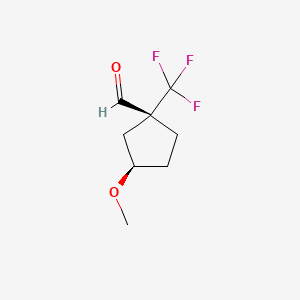
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
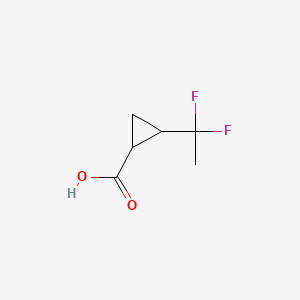
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
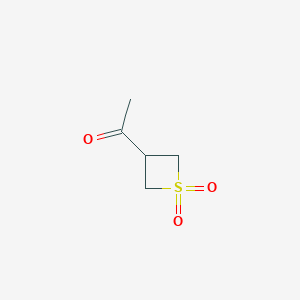
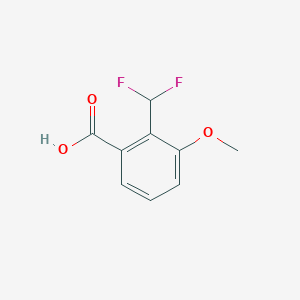
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
